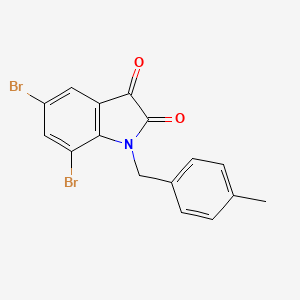![molecular formula C19H17F3N2O B1230166 6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine is an aminoquinoline.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacodynamic Properties
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine exhibits significant pharmacological potential. It is identified as a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). The compound has shown efficacy in inhibiting lipopolysaccharide-induced soluble TNF-α production across a range of species, including rodents, chimpanzees, and humans, with IC50 values ranging from 17 to 100 nM. In rodent models of endotoxemia, it inhibited TNF-α production in a dose-dependent manner, suggesting potential therapeutic applications in conditions characterized by excessive TNF-α production, such as various inflammatory diseases and rheumatoid arthritis. The pharmacokinetic and pharmacodynamic profiles established through studies indicate its wide distribution to tissues, including the synovium, and its potential as an antiarthritic drug. Further, in a phase I clinical trial involving male volunteers, the compound demonstrated a terminal half-life between 3 and 6 hours, and the measurement of the suppression of TNF-α production ex vivo may serve as a biomarker for evaluating the therapeutic efficacy of TACE inhibitors like this compound (Qian et al., 2007).
Biochemical Analysis and Metabolite Determination
The compound is also relevant in biochemical analyses, particularly in determining 4-O-methylated catecholamine metabolites in urine using mass fragmentography. These metabolites, including 4-methoxy-3-hydroxyphenylacetic acid (iso-HVA), 4-methoxy-3-hydroxyphenylmandelic acid (iso-VMA), and 4-methoxy-3-hydroxyphenylethylene glycol (iso-MOPEG), are crucial in understanding various physiological and pathological states, including conditions like neuroblastoma, pheochromocytoma, parkinsonism treated with L-DOPA, and the intravenous administration of dopamine. The methodology and findings in this context underscore the compound's significance in biomedical research and its potential role in clinical diagnostics (Muskiet et al., 1979).
Metabolic Pathways and Biotransformation
The compound is involved in intricate metabolic pathways and biotransformation processes. It undergoes extensive N-demethylation, aromatic hydroxylation, aromatic O-methylation, and dihydrodiol formation in humans. These metabolic activities are crucial for understanding the drug's pharmacokinetics and its interaction with the human body, especially when considering the development of new drugs or therapeutic agents (Alton et al., 1975).
Eigenschaften
Produktname |
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine |
|---|---|
Molekularformel |
C19H17F3N2O |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]quinolin-4-amine |
InChI |
InChI=1S/C19H17F3N2O/c1-12-8-18(16-10-15(25-2)6-7-17(16)24-12)23-11-13-4-3-5-14(9-13)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
SGDQPSJNELHSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



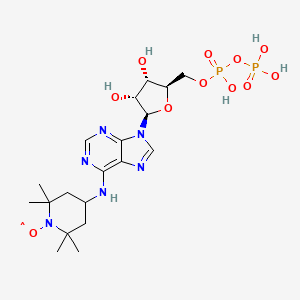
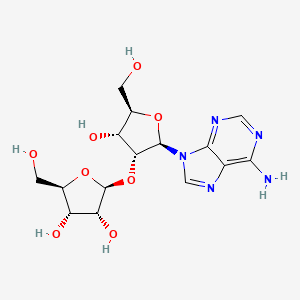
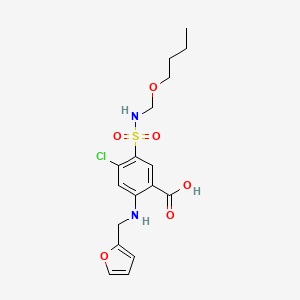
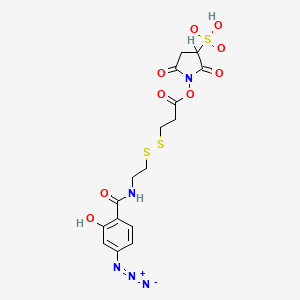
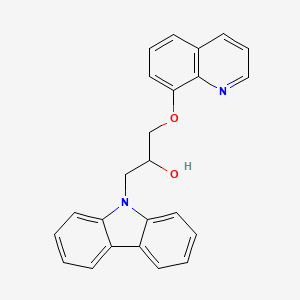
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
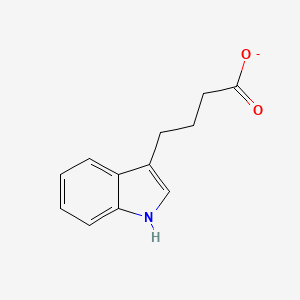
![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)
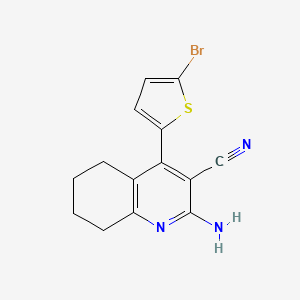

![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)
